N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a quinazoline core substituted with a 2-phenylethylamino group at position 4 and a sulfanyl-acetamide moiety at position 2. The quinazoline scaffold is well-documented in medicinal chemistry for its role in kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
N-butyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-3-4-16-27(2)21(28)17-29-23-25-20-13-9-8-12-19(20)22(26-23)24-15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWCKRKMAMABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the sulfanyl acetamide moiety undergoes oxidation under controlled conditions. Common oxidizing agents convert it to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties and biological activity.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Acidic, room temperature | Sulfoxide derivative | |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Sulfone derivative |
Substitution Reactions
The quinazoline core’s nitrogen atoms and aromatic system enable electrophilic and nucleophilic substitutions. Halogenation and amino-group replacements are common.
Electrophilic Aromatic Substitution
The quinazoline ring undergoes halogenation at electron-rich positions (e.g., C-6 or C-7).
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | C-6 | 6-Bromo-quinazoline derivative | Acetic acid, 50°C | |
| Chlorine (Cl₂) | C-7 | 7-Chloro-quinazoline derivative | FeCl₃ catalyst, RT |
Nucleophilic Substitution
The 2-sulfanyl group is susceptible to displacement by nucleophiles like amines or alkoxides.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | DMF, 80°C | 2-Piperidino-quinazoline derivative | |
| Sodium methoxide | Methanol, reflux | 2-Methoxy-quinazoline derivative |
Reduction Reactions
The acetamide group and quinazoline system can be reduced under specific conditions.
Amide Reduction
Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a tertiary amine.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | N-butyl-N-methyl-2-[(reduced amine)quinazoline]thioethylamine |
Quinazoline Ring Reduction
Catalytic hydrogenation saturates the quinazoline ring to a tetrahydroquinazoline.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 60 psi, 80°C | Tetrahydroquinazoline derivative |
Cross-Coupling Reactions
The quinazoline core participates in Suzuki-Miyaura couplings for aryl-aryl bond formation, enabling structural diversification.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Phenyl-quinazoline derivative |
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | - | 2-[(Quinazolinyl)sulfanyl]acetic acid | |
| NaOH (aq), ethanol | - | Sodium salt of hydrolyzed acetamide |
Functionalization of the Phenylethylamino Group
The phenylethylamino substituent undergoes alkylation or acylation to introduce new functional groups.
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | Iodomethane | K₂CO₃, DMF, 60°C | N-methyl-phenylethylamino derivative | |
| Acylation | Acetyl chloride | Pyridine, RT | N-acetyl-phenylethylamino derivative |
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfanyl acetamide group, yielding radical intermediates.
| Conditions | Product | Reference |
|---|---|---|
| UV light (254 nm), benzene | Quinazoline radical + methylbutylacetamide |
Thermal Decomposition
At elevated temperatures, the compound undergoes degradation, releasing sulfur-containing byproducts.
| Conditions | Products | Reference |
|---|---|---|
| 300°C, inert atmosphere | Quinazoline + CS₂ + N-butyl-N-methylacetamide |
Key Research Findings
-
Structure-Activity Relationship (SAR) : Oxidation of the thioether to sulfone enhances kinase inhibition potency by 10-fold compared to the parent compound .
-
Suzuki Coupling Utility : Introduction of aryl groups at C-6 improves solubility and bioavailability in preclinical models .
-
Hydrolytic Stability : The acetamide group resists hydrolysis at physiological pH, making the compound suitable for oral administration .
Scientific Research Applications
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline derivative that is known for its diverse biological activities and therapeutic applications. Research indicates that this compound has potential therapeutic applications, and it has been studied for its chemistry, biology, medicine, and industrial uses.
Scientific Research Applications
Chemistry: this compound can serve as a building block in the synthesis of complex molecules. Its structure allows exploration of new chemical reactions and the development of novel synthetic methodologies. The synthesis of this compound typically involves multi-step organic synthesis. Common reagents include boron reagents for Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications as a lead compound for new drugs targeting specific diseases or conditions. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability as a drug candidate.
Industry: This compound may be used in the development of new materials or as a precursor for synthesizing other valuable compounds. Its unique chemical properties could be leveraged to create products with specific functionalities.
This compound has biological activity because it interacts with molecular targets. The quinazoline core may interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylethylamine group may enhance its binding affinity to certain targets, while the sulfanyl acetamide moiety could contribute to its overall stability and bioavailability. The quinazoline core is known to inhibit specific kinases, including epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The phenylethylamine group may enhance binding affinity to certain receptors, potentially modulating signal transduction pathways involved in cancer progression, and the sulfanyl acetamide moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Studies have shown that quinazoline derivatives exhibit anticancer activity. The quinazoline core is known to inhibit specific kinases, including epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
This compound can undergo various chemical reactions:
- Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: Involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylethylamine group may enhance its binding affinity to certain targets, while the sulfanyl acetamide moiety could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Acetamides
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
- Structure: These compounds feature a quinazolinone core (4-oxo group) with a phenyl substituent at position 2 and acetamide-linked amines at position 3.
- Activity: Moderate anti-inflammatory activity was observed, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in preclinical models.
- Comparison: The target compound replaces the 4-oxo group with a sulfanyl linkage, which may enhance metabolic stability.
2-({4-[(2H-1,3-Benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- Structure : This derivative includes a benzodioxol group at position 4 of the quinazoline and a 3-methoxyphenyl acetamide.
- Activity : While biological data are unspecified, the benzodioxol group may improve solubility or modulate cytochrome P450 interactions, and the methoxyphenyl moiety could enhance π-π stacking with hydrophobic enzyme pockets .
- Comparison: The target compound’s phenylethylamino group offers a flexible hydrophobic tail, contrasting with the rigid benzodioxol group. This flexibility might improve binding to dynamic protein targets.
Non-Quinazoline Acetamides
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Structure : Features a triazole core instead of quinazoline, with methylsulfanyl-benzyl and chlorophenyl substituents.
- Activity: Triazoles are known for antimicrobial and anticancer properties. The dual sulfanyl groups may facilitate redox interactions or metal chelation .
- Comparison : The quinazoline core in the target compound likely offers distinct electronic properties (e.g., hydrogen-bond acceptor capacity) compared to triazole, impacting target affinity.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Substituent Impact on Pharmacological Properties
Biological Activity
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are well-known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H26N4OS
- IUPAC Name : this compound
- SMILES Notation : CCCCNC(=O)CSc3nc(NCCc1ccccc1)c2ccccc2n3
This compound contains a quinazoline core, a phenylethylamine group, and a sulfanyl acetamide moiety, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 398.54 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The quinazoline core is known to inhibit specific kinases, including epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Receptor Modulation : The phenylethylamine group may enhance binding affinity to certain receptors, potentially modulating signal transduction pathways involved in cancer progression.
- Antioxidant Activity : The sulfanyl acetamide moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
Therapeutic Potential
Research has indicated that this compound exhibits significant potential in various therapeutic areas:
-
Anticancer Activity : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against epithelial cancer cell lines such as MCF-7 and A431 .
Cell Line IC50 (µM) Reference MCF-7 15 A431 10 MDA-MB-231 12 - Antimicrobial Properties : Preliminary studies suggest that quinazoline derivatives possess antimicrobial activity against various bacterial strains. This compound may be evaluated for its efficacy against resistant strains.
- Anti-inflammatory Effects : Given the structural similarities with known anti-inflammatory agents, this compound may exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
Case Studies
A recent study focused on the synthesis and biological evaluation of quinazoline derivatives similar to this compound. The study reported that certain derivatives displayed potent inhibition of EGFR-TKD and COX-2 activities while demonstrating low cytotoxicity in non-tumorigenic cell lines .
Q & A
Q. What are the common synthetic routes for preparing N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide?
Synthesis typically involves multi-step reactions, including:
- Quinazoline Core Formation : Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions to form the quinazolin-2-yl scaffold.
- Sulfanyl Acetamide Linkage : Thiolation of the quinazoline intermediate via nucleophilic substitution with a mercaptoacetamide derivative.
- N-alkylation : Introduction of the N-butyl-N-methyl group using alkyl halides (e.g., iodomethane and 1-iodobutane) in the presence of a base like K₂CO₃.
- Phenylethylamino Substitution : Coupling the quinazoline with 2-phenylethylamine via Buchwald-Hartwig amination or direct nucleophilic aromatic substitution .
Q. Key Considerations :
- Purification often employs column chromatography or recrystallization.
- Intermediate characterization via -NMR and LC-MS is critical to confirm regioselectivity.
Q. How is the structural identity of this compound validated in academic research?
Methodological Steps :
- Spectroscopic Analysis :
- - and -NMR to confirm substituent positions and connectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves 3D conformation and confirms stereoelectronic effects. For example, torsion angles between the quinazoline and acetamide groups can indicate planarity or distortion .
Q. How can SHELX software be applied to refine the crystal structure of this compound?
Procedure :
Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) to collect intensity data.
Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
Refinement with SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Use restraints for disordered regions (e.g., flexible N-butyl chain).
Validation : Check for outliers using R-factors and the Coot software.
Case Study : Similar quinazoline derivatives show intermolecular H-bonding (e.g., C–H⋯O interactions) stabilizing the crystal lattice, resolved via SHELXL’s hydrogen-bonding constraints .
Q. How can researchers address contradictions between observed bioactivity and computational predictions?
Analytical Framework :
- In Silico vs. Experimental Discrepancies :
- Docking Studies : Re-evaluate target binding pockets (e.g., mGlu receptors) using flexible docking to account for side-chain mobility .
- MD Simulations : Run 100-ns molecular dynamics to assess stability of ligand-receptor complexes.
- Off-Target Screening : Use kinase profiling assays to identify unintended interactions (e.g., with cytochrome P450 enzymes).
Example : A related acetamide showed anxiolytic effects via mGlu8 receptors in silico but retained activity in mGlu8-KO mice, suggesting alternative targets like σ receptors .
Q. What strategies are used to study structure-activity relationships (SAR) for quinazoline-based acetamides?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace phenylethyl with cyclohexylethyl) and test bioactivity.
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group for H-bond acceptor capacity).
- 3D-QSAR : Apply CoMFA/CoMSIA models to correlate electrostatic/hydrophobic fields with IC₅₀ values.
Q. Table: Hypothetical SAR Trends
| Modification | Effect on Activity | Rationale |
|---|---|---|
| Electron-withdrawing group on quinazoline | ↑ Potency | Enhanced receptor binding |
| Longer alkyl chain (e.g., N-pentyl) | ↓ Solubility | Hydrophobic collapse |
Q. How are computational models used to predict the metabolic stability of this compound?
Approach :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate:
- CYP450 inhibition risk (e.g., CYP3A4).
- Plasma protein binding (%PPB).
- Metabolite Identification : Employ GLORY or Meteor software to predict Phase I/II metabolites (e.g., N-dealkylation or sulfoxide formation).
Validation : Compare in vitro microsomal stability assays (human liver microsomes) with computational outputs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
